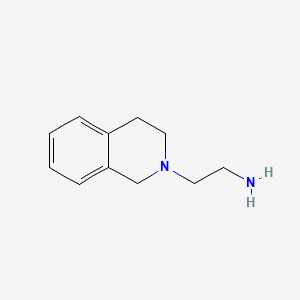

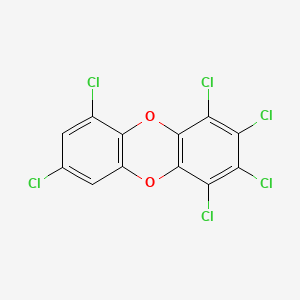

![molecular formula C13H10O3 B1329293 4-ヒドロキシ[1,1'-ビフェニル]-3-カルボン酸 CAS No. 323-87-5](/img/structure/B1329293.png)

4-ヒドロキシ[1,1'-ビフェニル]-3-カルボン酸

概要

説明

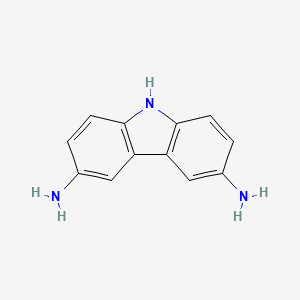

4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成と医薬品化学

4-ヒドロキシ[1,1’-ビフェニル]-3-カルボン酸: は、有機合成における汎用性の高い中間体として機能します。 そのビフェニル構造は、軸性キラリティを持つ化合物の作成において重要であり、アトロプ異性体の医薬品の合成に不可欠です 。 この化合物は、抗炎症、抗菌、抗腫瘍特性を持つものなど、さまざまな医薬品の合成にも使用されます .

農産物

農業部門では、この化合物の誘導体が、殺虫剤や除草剤の製造に使用されています。 ビフェニルコアは、これらの農薬の活性と選択性を高めるために、しばしば修飾されます .

材料科学

4-ヒドロキシ[1,1’-ビフェニル]-3-カルボン酸のビフェニル部分は、有機発光ダイオード(OLED)用の蛍光層の開発に不可欠です。 それは、効率的なエネルギー移動と発光に寄与する、必要な構造的剛性と平面性を与えます .

液晶技術

この化合物は、基本的な液晶の構成ブロックでもあります。 その分子構造は、電子機器で広く使用されている液晶ディスプレイ(LCD)で必要とされるメソモルフィック特性に貢献します .

生物学研究

生物学研究では、4-ヒドロキシ[1,1’-ビフェニル]-3-カルボン酸は、酵素-基質相互作用、特に植物のフィトアレキシン生合成に関与するシトクロムP450酵素との相互作用を研究するために使用されます 。 この研究は、植物の防御機構の理解と、耐病性作物の開発にとって重要です。

医薬品開発

ビフェニル構造は、多くの医薬品有効成分(API)に共通しています。 4-ヒドロキシ[1,1’-ビフェニル]-3-カルボン酸に関する研究は、効力と安全性プロファイルを改善した新しいAPIの開発につながる可能性があります .

分析化学

分析標準として、4-ヒドロキシ[1,1’-ビフェニル]-3-カルボン酸は、医薬品の品質管理プロセスにおける機器の校正と分析方法のバリデーションに使用されます .

次世代バッテリー科学

次世代バッテリー科学の分野では、ビフェニル誘導体の電気化学的特性が、エネルギー貯蔵システムにおける潜在的な用途について調査されています。 4-ヒドロキシ[1,1’-ビフェニル]-3-カルボン酸の改変に関する研究は、新規バッテリー材料の開発につながる可能性があります .

特性

IUPAC Name |

2-hydroxy-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGERKUYJCZOBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186035 | |

| Record name | 4-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323-87-5 | |

| Record name | 4-Hydroxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=323-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000323875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1, 4-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Phenylsalicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68N62L9HM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid?

A1: 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid (Diflunisal) is an organic compound with the molecular formula C13H10O3. While the provided abstracts don't offer specific spectroscopic data, they highlight key structural features. It's a biphenyl derivative, meaning it consists of two phenyl rings linked by a single bond. The molecule possesses a carboxylic acid (-COOH) group at the 3rd position, a hydroxyl group (-OH) at the 4th position, and fluorine atoms at the 2' and 4' positions of the biphenyl structure.

Q2: How does 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid interact with polymers, and what are the implications of this interaction?

A2: Research demonstrates that 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid interacts with certain polymers like poly(N-vinyl-2-pyrrolidone-co-N,N′-dimethylacrylamide) (VP-co-DMAm) []. This interaction, characterized as a charge transfer complex, significantly improves the drug's solubility in solution. Studies using techniques like DSC, FTIR, and XRD, alongside molecular simulations, suggest that the interaction occurs due to the formation of this complex during the coevaporation or cofusion processes []. This finding is crucial for pharmaceutical applications as it offers insight into enhancing the bioavailability of the drug.

Q3: What is the biological activity of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid and its derivatives?

A3: While 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid itself is a known NSAID, research highlights the synthesis and biological evaluation of its organotin(IV) complexes []. These complexes, featuring tri- and diorganotin(IV) carboxylates, were investigated for their antibacterial and antifungal properties []. This exploration into metal complexes broadens the potential applications of the compound beyond its established anti-inflammatory effects.

Q4: How does the structure of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid relate to its binding affinity for proteins?

A4: Research has explored the interaction of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid analogues with human transthyretin (TTR) []. While specific details are limited, this research implies the significance of structural variations on the compound's binding affinity to specific proteins, opening avenues for understanding its pharmacokinetic properties and potential therapeutic targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)